An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This compound is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this molecule is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a piperidinomethyl side chain—are prevalent in a wide range of pharmacologically active compounds. This guide details plausible synthetic routes with generalized experimental protocols for analogous compounds, summarizes its key chemical data, and discusses its potential utility as a building block for more complex molecules. Safety information, based on related chemical structures, is also provided to ensure safe handling and use in a laboratory setting.
Chemical and Physical Properties
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a piperidinomethyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the piperidinomethyl moiety is a common feature in centrally active and other therapeutic agents.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-(piperidin-1-ylmethyl)pyridine |
| CAS Number | 866327-70-0[1] |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.16 g/mol |
| Property | Value |
| Physical State | Solid (predicted) |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate (predicted). |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis and Experimental Protocols
Route 1: Synthesis via Nucleophilic Substitution
This common two-step pathway begins with the radical bromination of a methylpyridine precursor, followed by a nucleophilic substitution with piperidine.
Step 1: Radical Bromination of 3-Bromo-5-methylpyridine
The first step involves the formation of a bromomethyl intermediate from the corresponding methylpyridine using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).
-
Experimental Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine.
-
Purify the product by flash column chromatography on silica gel.
-
Step 2: Nucleophilic Substitution with Piperidine
The bromomethyl intermediate is then reacted with piperidine to yield the final product.
-
Experimental Protocol (General Procedure):
-
Dissolve the purified 3-bromo-5-(bromomethyl)pyridine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
To this solution, add piperidine (2.0-3.0 equivalents). The excess piperidine also serves as a base to neutralize the hydrobromic acid byproduct.
-
Stir the reaction mixture at room temperature for an extended period (typically 12-24 hours), monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine to remove any remaining water-soluble impurities, and dry over an anhydrous drying agent.
-
Concentrate the organic phase and purify the crude product by column chromatography to obtain pure 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
-
Caption: Synthetic pathway via nucleophilic substitution.
Route 2: Synthesis via Reductive Amination
An alternative and often milder approach is the reductive amination of an aldehyde precursor with piperidine using a suitable reducing agent.
-
Experimental Protocol (General Procedure):
-
In a reaction vessel, dissolve 3-bromo-5-formylpyridine (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in a suitable solvent, such as methanol, dichloromethane, or 1,2-dichloroethane.
-
Stir the solution at room temperature for a short period to allow for the formation of the iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-2.0 equivalents), portion-wise to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
-
Caption: Synthetic pathway via reductive amination.
Potential Applications in Drug Discovery and Medicinal Chemistry
3-Bromo-5-(piperidin-1-ylmethyl)pyridine is primarily recognized as a synthetic intermediate or building block in the chemical literature.[2] The true value of this compound lies in its potential for the synthesis of more elaborate molecules for drug discovery.
-
Versatile Synthetic Handle: The carbon-bromine bond on the pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2] This allows for the facile introduction of aryl, heteroaryl, amino, and alkyne functionalities at the 3-position of the pyridine ring.
-
Pharmacologically Relevant Scaffolds: The pyridine ring is a common scaffold in numerous biologically active molecules.[2] Similarly, the piperidine moiety is a well-known pharmacophore present in a vast number of approved drugs, particularly those targeting the central nervous system. The combination of these two structural features in 3-Bromo-5-(piperidin-1-ylmethyl)pyridine makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
Caption: Potential for chemical diversification.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. The following safety information is based on analogous bromopyridine and piperidine derivatives and should be considered as a guideline for safe laboratory practices.
| Hazard Class | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Always consult a comprehensive Safety Data Sheet for the specific compound or a close structural analog before handling.

